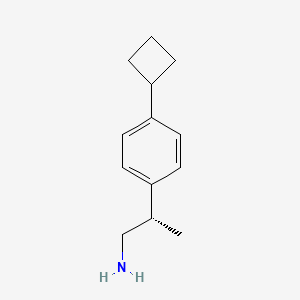
(2S)-2-(4-Cyclobutylphenyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(4-Cyclobutylphenyl)propan-1-amine, also known as Bupropion, is a medication used to treat depression, seasonal affective disorder, and smoking cessation. It is a substituted cathinone and a norepinephrine-dopamine reuptake inhibitor.
作用机制
(2S)-2-(4-Cyclobutylphenyl)propan-1-amine works by inhibiting the reuptake of norepinephrine and dopamine, which are neurotransmitters involved in the regulation of mood and behavior. By inhibiting their reuptake, (2S)-2-(4-Cyclobutylphenyl)propan-1-amine increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and improve overall mood. Additionally, (2S)-2-(4-Cyclobutylphenyl)propan-1-amine has been found to have a weak inhibitory effect on the reuptake of serotonin, another neurotransmitter involved in the regulation of mood.
Biochemical and Physiological Effects
(2S)-2-(4-Cyclobutylphenyl)propan-1-amine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of norepinephrine and dopamine in the brain, which can improve mood and increase alertness. It has also been found to decrease the levels of acetylcholine, a neurotransmitter involved in learning and memory. This may explain why (2S)-2-(4-Cyclobutylphenyl)propan-1-amine has been found to be effective in treating ADHD, as it may help improve attention and focus.
实验室实验的优点和局限性
One advantage of using (2S)-2-(4-Cyclobutylphenyl)propan-1-amine in lab experiments is its well-documented mechanism of action. Because it is a well-studied medication, researchers can be confident in its ability to inhibit the reuptake of norepinephrine and dopamine. Additionally, (2S)-2-(4-Cyclobutylphenyl)propan-1-amine has been shown to be effective in a variety of conditions, making it a versatile tool for researchers.
One limitation of using (2S)-2-(4-Cyclobutylphenyl)propan-1-amine in lab experiments is its potential for side effects. While (2S)-2-(4-Cyclobutylphenyl)propan-1-amine is generally well-tolerated, it can cause side effects such as insomnia, dry mouth, and nausea. Additionally, (2S)-2-(4-Cyclobutylphenyl)propan-1-amine has been associated with an increased risk of seizures, particularly at higher doses.
未来方向
There are a number of future directions for research on (2S)-2-(4-Cyclobutylphenyl)propan-1-amine. One area of interest is its potential use in the treatment of bipolar disorder. (2S)-2-(4-Cyclobutylphenyl)propan-1-amine has been found to be effective in treating the depressive phase of bipolar disorder, but its use in the manic phase is less clear. Additionally, researchers are interested in exploring the potential use of (2S)-2-(4-Cyclobutylphenyl)propan-1-amine in the treatment of obesity. (2S)-2-(4-Cyclobutylphenyl)propan-1-amine has been found to help reduce appetite and increase metabolism, making it a potential tool for weight loss. Finally, researchers are interested in exploring the potential use of (2S)-2-(4-Cyclobutylphenyl)propan-1-amine in the treatment of neuropathic pain. (2S)-2-(4-Cyclobutylphenyl)propan-1-amine has been found to have analgesic properties, and may be effective in reducing pain associated with nerve damage.
合成方法
(2S)-2-(4-Cyclobutylphenyl)propan-1-amine can be synthesized using a variety of methods, including the reduction of 4'-chloropropiophenone with lithium aluminum hydride, the reduction of 4'-fluoropropiophenone with sodium borohydride, and the reduction of 4'-nitropropiophenone with iron and hydrochloric acid. The most commonly used method is the reduction of 4'-chloropropiophenone with lithium aluminum hydride.
科学研究应用
(2S)-2-(4-Cyclobutylphenyl)propan-1-amine has been extensively studied for its antidepressant and smoking cessation properties. It has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), bipolar disorder, and obesity. (2S)-2-(4-Cyclobutylphenyl)propan-1-amine has been found to be effective in reducing symptoms of depression and improving overall quality of life. It has also been found to be effective in helping people quit smoking.
属性
IUPAC Name |
(2S)-2-(4-cyclobutylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(9-14)11-5-7-13(8-6-11)12-3-2-4-12/h5-8,10,12H,2-4,9,14H2,1H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACDYQVETUQPNZ-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=C(C=C1)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC=C(C=C1)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(4-Cyclobutylphenyl)propan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


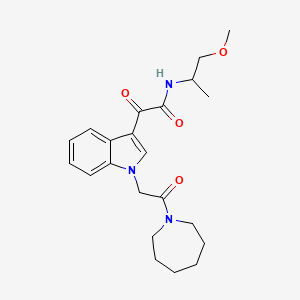
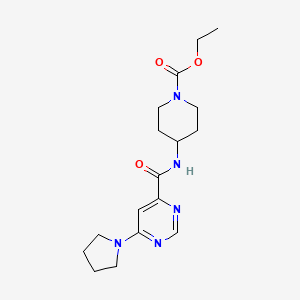
![N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2390214.png)
![(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2390215.png)
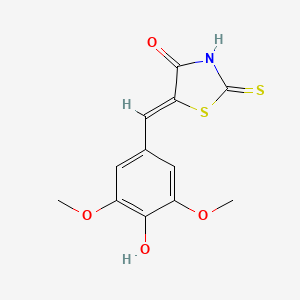
![N-(3-chloro-4-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2390221.png)
![1,7-Dibromo-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2390224.png)
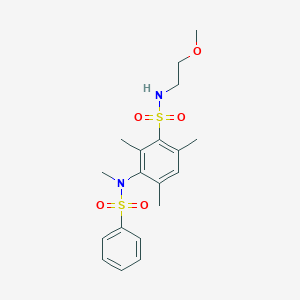

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2390229.png)
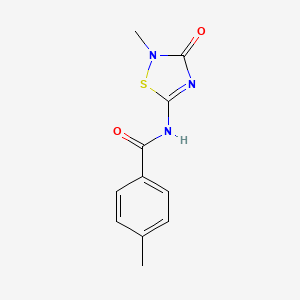

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide](/img/structure/B2390233.png)